molecular formula C7H6BrNO2 B1266186 4-Bromo-2-nitrotoluene CAS No. 60956-26-5

4-Bromo-2-nitrotoluene

Cat. No.: B1266186
CAS No.: 60956-26-5
M. Wt: 216.03 g/mol
InChI Key: KZNXALJXBRSMFL-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrotoluene is an organic compound with the molecular formula C7H6BrNO2 . It is a derivative of nitrotoluene, characterized by the presence of a bromine atom at the fourth position and a nitro group at the second position on the benzene ring. This compound is typically a yellow to light orange crystalline solid and is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-nitrotoluene can be synthesized through the regioselective bromination of ortho-nitrotoluene. The process involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin (Sn) and hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products:

Scientific Research Applications

4-Bromo-2-nitrotoluene is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-nitrotoluene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

4-bromo-1-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNXALJXBRSMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209784
Record name 4-Bromo-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60956-26-5
Record name 4-Bromo-1-methyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60956-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-nitrotoluene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Bromo-2-nitrotoluene in the synthesis of 4-Bromo-2-chlorotoluene?

A1: this compound serves as the starting material in the synthesis of 4-Bromo-2-chlorotoluene []. The synthesis involves a two-step process: first, the nitro group (-NO2) in this compound is reduced to an amine group (-NH2) forming 5-bromo-2-methylaniline. This compound then undergoes diazotization followed by a Sandmeyer reaction to replace the amine group with chlorine, yielding the final product, 4-Bromo-2-chlorotoluene [].

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